molecular formula C14H11Cl2NO4S B2420508 2-{[(2,4-Dichlorophenyl)sulfonyl]anilino}acetic acid CAS No. 339103-18-3

2-{[(2,4-Dichlorophenyl)sulfonyl]anilino}acetic acid

Cat. No.: B2420508
CAS No.: 339103-18-3
M. Wt: 360.21
InChI Key: BSRKULBNEVUILQ-UHFFFAOYSA-N
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Description

2-{[(2,4-Dichlorophenyl)sulfonyl]anilino}acetic acid (CAS 339103-18-3) is a high-purity chemical reagent with a molecular weight of 360.21 g/mol, offered for specialized research applications . This compound is of significant interest in medicinal chemistry and biochemical research due to its demonstrated biological activities. Studies highlight its potent anti-inflammatory properties, showing significant inhibition of cyclooxygenase (COX) enzymes, including both COX-1 and COX-2. In comparative analyses, this compound exhibited superior inhibition of inflammation markers compared to standard anti-inflammatory drugs like indomethacin, suggesting its potential as a lead compound for developing new therapeutic agents . Furthermore, it displays notable antimicrobial efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli , with established minimum inhibitory concentration (MIC) values, positioning it as a candidate for antimicrobial research . The mechanism of action is characterized by the sulfonyl group forming strong interactions with amino acid residues in the active sites of target enzymes, thereby inhibiting their activity and disrupting associated metabolic and signaling pathways . The synthetic route typically involves the formation of a sulfonyl chloride intermediate from 2,4-dichlorobenzenesulfonic acid, followed by coupling with aniline and subsequent introduction of the acetic acid moiety . This product is strictly intended for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers can rely on the consistent quality of this compound to focus on their investigative work in drug discovery and development .

Properties

IUPAC Name

2-(N-(2,4-dichlorophenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4S/c15-10-6-7-13(12(16)8-10)22(20,21)17(9-14(18)19)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRKULBNEVUILQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-Dichlorophenyl)sulfonyl]anilino}acetic acid typically involves the following steps:

    Formation of the sulfonyl chloride intermediate: The starting material, 2,4-dichlorobenzenesulfonyl chloride, is prepared by reacting 2,4-dichlorobenzenesulfonic acid with thionyl chloride under reflux conditions.

    Coupling with aniline: The sulfonyl chloride intermediate is then reacted with aniline in the presence of a base such as pyridine or triethylamine to form the sulfonamide derivative.

    Introduction of the acetic acid moiety: The final step involves the reaction of the sulfonamide derivative with chloroacetic acid in the presence of a base such as sodium hydroxide to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Key parameters such as temperature, reaction time, and concentration of reagents are carefully controlled.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-Dichlorophenyl)sulfonyl]anilino}acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro groups on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Molecular Formula

  • C : 14
  • H : 11
  • Cl : 2
  • N : 1
  • O : 4
  • S : 1

Structural Features

The presence of the sulfonyl group enhances the compound's reactivity and ability to form strong interactions with various biological targets. The 2,4-dichlorophenyl moiety contributes to its lipophilicity, which is crucial for its biological activity.

Medicinal Chemistry

This compound has been extensively studied for its therapeutic effects, particularly in treating pain and inflammation. It has shown significant inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), leading to reduced synthesis of prostaglandins, which are mediators of pain and inflammation.

Table 1: Anti-inflammatory Activity Comparison

CompoundInhibition (%)COX-2 Inhibition (%)
2-{[(2,4-Dichlorophenyl)sulfonyl]anilino}acetic acid81.14%68.32%
Indomethacin76.36%66.23%

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. Its efficacy has been compared to standard antibiotics.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Antiviral Activity

Research has demonstrated that this compound possesses antiviral activity against diverse influenza viruses such as H1N1, H5N1, and H3N2. It reduces viral mRNA levels significantly in infected cells, suggesting interference with viral entry or replication processes .

Study on Anti-inflammatory Effects

A comparative study was conducted where the anti-inflammatory effects of this compound were evaluated against indomethacin in animal models. The results indicated that the compound exhibited superior efficacy in reducing inflammation markers compared to indomethacin, suggesting its potential as a safer alternative for treating inflammatory conditions.

Study on Antiviral Mechanism

In another study focusing on the antiviral properties of this compound, researchers observed that it significantly decreased the levels of influenza virus proteins in A549 lung epithelial cells. The findings indicated that mutations in the hemagglutinin (HA) gene were associated with resistance to the antiviral effects of the compound, highlighting its mechanism of action at the molecular level .

Mechanism of Action

The mechanism of action of 2-{[(2,4-Dichlorophenyl)sulfonyl]anilino}acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid
  • 2-{[(2,4-Dichlorophenyl)amino]acetic acid
  • 2-{[(2,4-Dichlorophenyl)thio]acetic acid

Uniqueness

2-{[(2,4-Dichlorophenyl)sulfonyl]anilino}acetic acid is unique due to the presence of both the sulfonyl and anilino groups, which confer distinct chemical and biological properties

Biological Activity

2-{[(2,4-Dichlorophenyl)sulfonyl]anilino}acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and enzyme-inhibiting properties, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonyl group attached to an aniline derivative, which is known for its reactivity and ability to interact with various biological targets. The presence of the 2,4-dichlorophenyl moiety enhances its lipophilicity and biological activity.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The sulfonyl group forms strong interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. This inhibition can affect various metabolic pathways.
  • Cellular Signaling Interference : The compound may disrupt cellular signaling pathways associated with inflammation and cancer progression, leading to reduced cellular proliferation and inflammatory responses.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing efficacy comparable to standard antibiotics.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anti-inflammatory Activity

The compound has demonstrated potent anti-inflammatory effects in several in vivo models. For instance, in a study comparing its effects to indomethacin, it showed a significant reduction in inflammation markers.

Table 2: Anti-inflammatory Activity Comparison

CompoundInhibition (%)COX-2 Inhibition (%)
This compound81.14%68.32%
Indomethacin76.36%66.23%

The selectivity index for the compound was found to be significantly higher than that of indomethacin, suggesting a favorable safety profile .

Enzyme Inhibition

The compound has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and tumor necrosis factor-alpha (TNF-α). These interactions are critical for its anti-inflammatory properties.

Table 3: Enzyme Inhibition Data

EnzymeIC50 (µM)
COX-112.5
COX-28.0
TNF-α15.0

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Inflammatory Diseases : A clinical trial assessed the efficacy of the compound in patients with rheumatoid arthritis. Results indicated a significant reduction in pain and swelling compared to placebo controls.
  • Case Study on Bacterial Infections : A study involving patients with chronic bacterial infections showed that treatment with this compound led to improved outcomes and reduced bacterial load.

Q & A

Q. Advanced

Enrichment Techniques: Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.

High-Resolution MS: Use Q-TOF or Orbitrap to differentiate isobaric metabolites (e.g., hydroxylated vs. sulfonated derivatives) .

Matrix-Matched Calibration: Correct for matrix effects in complex samples (e.g., wastewater).

What strategies mitigate spectral interference in NMR analysis of this compound?

Q. Basic

Solvent Selection: Use deuterated DMSO-d₆ to resolve aromatic proton splitting.

2D NMR Techniques: HSQC and HMBC to assign overlapping signals (e.g., anilino vs. sulfonyl protons).

Paramagnetic Relaxation Agents: Add Cr(acac)₃ to suppress background noise .

How should stability studies be designed for long-term storage of this compound?

Q. Basic

Accelerated Stability Testing: Expose samples to 40°C/75% RH for 6 months (ICH Q1A guidelines).

Analytical Monitoring: Use HPLC-UV to track degradation (e.g., loss of carboxyl group) .

Light Protection: Store in amber glass under inert gas (N₂/Ar) to prevent photolytic cleavage .

What are the limitations of current QSAR models for predicting this compound’s bioactivity?

Q. Advanced

Data Sparsity: Limited experimental IC₅₀ data for sulfonamide derivatives.

Descriptor Relevance: Existing models may overlook sulfonyl-anilino π-stacking interactions.

Validation: Cross-check predictions with in vitro assays (e.g., enzyme inhibition) .

How can researchers optimize synthetic yields while minimizing hazardous byproducts?

Q. Advanced

Green Chemistry Metrics: Calculate E-factor to quantify waste (e.g., dichlorobenzene solvent).

Catalytic Methods: Use Pd/C or Ni catalysts for selective sulfonylation.

Byproduct Analysis: Employ GC-MS to identify chlorinated aromatics and redesign pathways .

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